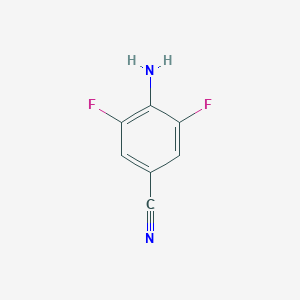

4-Amino-3,5-difluorobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132110. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3,5-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHGANXAAWNSFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20299691 | |

| Record name | 4-amino-3,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110301-23-0 | |

| Record name | 4-amino-3,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3,5-difluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of 4-Amino-3,5-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 4-amino-3,5-difluorobenzonitrile, a fluorinated aromatic compound with significant potential as a building block in the development of novel therapeutic agents. The strategic incorporation of fluorine atoms can modulate the pharmacokinetic and physicochemical properties of derivative compounds, making a thorough understanding of its solid-state structure crucial for rational drug design and materials science.

Crystallographic Data Summary

The crystal structure of this compound (C₇H₄F₂N₂) has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group P2₁/n. A summary of the key crystallographic data and refinement parameters is presented in Table 1.

| Table 1: Crystal Data and Structure Refinement | |

| Empirical Formula | C₇H₄F₂N₂ |

| Formula Weight | 154.12 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 3.7283(4) Å |

| b | 14.864(2) Å |

| c | 11.597(1) Å |

| α | 90° |

| β | 94.78(1)° |

| γ | 90° |

| Volume | 640.4(1) ų |

| Z | 4 |

| Calculated Density | 1.598 Mg/m³ |

| Absorption Coefficient | 0.140 mm⁻¹ |

| F(000) | 312 |

| Crystal Size | 0.30 x 0.20 x 0.10 mm |

| Theta range for data collection | 3.48 to 27.50° |

| Reflections collected | 2912 |

| Independent reflections | 1471 [R(int) = 0.026] |

| Completeness to theta = 27.50° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1471 / 0 / 100 |

| Goodness-of-fit on F² | 1.056 |

| Final R indices [I>2sigma(I)] | R1 = 0.043, wR2 = 0.116 |

| R indices (all data) | R1 = 0.057, wR2 = 0.128 |

| Largest diff. peak and hole | 0.21 and -0.20 e.Å⁻³ |

Molecular Structure and Intermolecular Interactions

The molecular structure of this compound reveals a phenyl ring with a quinoidal character, which is influenced by the electron-donating amino group and the electron-withdrawing nitrile and fluorine substituents.[1] The presence of fluorine atoms in the ortho positions to the amino group leads to a distortion of the bond angles within the phenyl ring.[1]

In the crystal lattice, the molecules are interconnected through a network of hydrogen bonds and other short contacts. These interactions include N—H···N, N—H···F, and C—H···F hydrogen bonds, as well as π-stacking interactions between the phenyl rings.[1]

Experimental Protocols

Synthesis of this compound

A detailed experimental workflow for the synthesis of this compound and its subsequent conversion to 4-amino-3,5-difluorobenzoic acid is depicted below.[2]

Procedure:

-

Reaction Setup: this compound (1 eq.) is treated with a 1 M aqueous solution of sodium hydroxide.[2]

-

Reaction: The resulting solution is heated to reflux for 24 hours.[2]

-

Work-up: The reaction mixture is cooled to room temperature, and concentrated hydrochloric acid is added dropwise until the pH is approximately 1, leading to the precipitation of the hydrochloride salt.[2]

-

Purification: The salt is then dissolved in ethyl acetate, dried over MgSO₄, filtered, and concentrated under vacuum to yield 4-amino-3,5-difluorobenzoic acid.[2]

Single-Crystal X-ray Diffraction

The crystal structure was determined using single-crystal X-ray diffraction. A suitable crystal was mounted on a diffractometer, and data was collected at 293(2) K using Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All hydrogen atoms were located in a difference Fourier map and refined isotropically.

Relevance in Drug Development and Signaling Pathways

While direct biological activity of this compound is not extensively documented, its structural motifs are of significant interest in medicinal chemistry. Fluorinated benzonitriles are valuable intermediates in the synthesis of a variety of therapeutic agents, including those targeting cancer.[1] Aminobenzonitrile derivatives, in particular, serve as precursors for quinazoline-based compounds, which are known to inhibit key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[3][4]

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers. The diagram below illustrates a simplified overview of the EGFR signaling cascade and the potential point of inhibition by quinazoline derivatives.

References

- 1. sparrow-chemical.com [sparrow-chemical.com]

- 2. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Amino-3,5-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Document ID: TGS-ADFBN-20251228 Version: 1.0 Prepared by: Gemini

Introduction

4-Amino-3,5-difluorobenzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its structural motifs—an aniline core, a nitrile group, and ortho-fluorine substituents relative to the amino group—make it a valuable building block for the synthesis of novel pharmacophores and functional materials. The presence of fluorine atoms is known to modulate key molecular properties, including metabolic stability, lipophilicity (logP), and binding affinity to biological targets. This technical guide provides a detailed overview of the core physicochemical properties, synthesis, and structural characteristics of this compound, intended for professionals in research and development.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. While extensive experimental data for properties such as melting point, boiling point, and solubility are not widely published, the available information is presented alongside data for a structurally related compound for comparative context.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 110301-23-0 | [1][2][3] |

| Molecular Formula | C₇H₄F₂N₂ | [1][2][4] |

| Molecular Weight | 154.12 g/mol | [1][3][5] |

| Appearance | Dark-brown solid | [6] |

| Melting Point | Data not available | [5] |

| Boiling Point | Data not available | [5] |

| Solubility | Data not available | [5] |

| pKa | Data not available | - |

| logP | Data not available | - |

Table 2: Comparative Data for Related Compound: 3,5-Difluorobenzonitrile

| Property | Value | Source |

| CAS Number | 64248-63-1 | [7][8] |

| Melting Point | 84 - 88 °C | [5][7][9] |

| Boiling Point | 160 °C | [10] |

| Solubility | Insoluble in water; Soluble in Methanol |

Synthesis and Structural Analysis

Synthesis

This compound can be synthesized via a nucleophilic substitution reaction. A published procedure involves the cyanation of 4-bromo-2,6-difluoroaniline using copper(I) cyanide in a polar aprotic solvent.[4][6]

The general reaction is as follows:

-

Reactants: 4-bromo-2,6-difluoroaniline and Copper(I) cyanide (CuCN)[4][6]

-

Conditions: The mixture is heated to reflux for 24 hours.[4][6]

-

Workup: After cooling, the reaction mixture is treated with ammonium hydroxide, followed by extraction with ethyl acetate. The organic phase is washed, dried, and concentrated. The final product is purified using silica gel chromatography.[6]

Caption: Synthesis workflow of this compound.

Crystal Structure and Molecular Interactions

Single-crystal X-ray diffraction studies have been conducted on this compound.[4] The analysis revealed that the phenyl rings exhibit a quinoid character, with bond angle distortions attributed to the presence of the two ortho-fluorine substituents.[4][6]

In the crystalline state, the molecules are interconnected through a network of non-covalent interactions, including:

These interactions are critical in determining the packing of the molecules in the crystal lattice and influence the material's bulk properties.

Experimental Protocols

The following sections describe generalized, standard laboratory protocols for determining key physicochemical properties. These are representative methods and may require optimization for this compound.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of a crystalline solid's purity.

-

Sample Preparation: A small amount of the dry, powdered compound is loaded into a glass capillary tube (sealed at one end) to a height of 2-3 mm. The sample should be tightly packed by tapping the tube.[11][12]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or a Thiele tube setup).[12]

-

Measurement:

-

A rapid initial heating is performed to determine an approximate melting range.

-

A second, fresh sample is then heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has completely melted.

-

-

Purity Assessment: A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[12]

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. calpaclab.com [calpaclab.com]

- 3. scbt.com [scbt.com]

- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 3,5-Difluorobenzonitrile | C7H3F2N | CID 587204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,5-Difluorobenzonitrile CAS 64248-63-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. chemimpex.com [chemimpex.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Determination of Melting Point [wiredchemist.com]

In-depth Technical Guide to the ¹³C NMR Spectral Data of 4-Amino-3,5-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Amino-3,5-difluorobenzonitrile. Due to the limited availability of experimental spectra in public databases, this document presents predicted ¹³C NMR data alongside experimental data for structurally analogous compounds to offer a valuable comparative analysis. Furthermore, a detailed experimental protocol for the acquisition of ¹³C NMR spectra for solid samples is provided, followed by a visualization of the general NMR workflow.

Data Presentation

The following tables summarize the predicted ¹³C NMR chemical shifts for this compound and the experimental data for the related compounds, 4-aminobenzonitrile and 4-fluorobenzonitrile. This comparative approach allows for an informed estimation of the chemical shifts in the target molecule.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C4 (C-NH₂) | 151.2 |

| C3/C5 (C-F) | 151.0 |

| C2/C6 (C-H) | 100.2 |

| C1 (C-CN) | 95.8 |

| CN (Nitrile) | 117.5 |

Note: Data predicted using nmrdb.org.

Table 2: Experimental ¹³C NMR Spectral Data for Structurally Similar Compounds

| Compound | Carbon Atom | Solvent | Chemical Shift (δ, ppm) |

| 4-Aminobenzonitrile | C-NH₂ | CDCl₃ | ~150.4-150.8 |

| C (ortho to -NH₂) | CDCl₃ | ~114.4-114.5 | |

| C (ortho to -CN) | CDCl₃ | ~133.4-133.7 | |

| C-CN | CDCl₃ | ~99.5-100.1 | |

| C≡N | CDCl₃ | ~120.3-120.4 | |

| 4-Fluorobenzonitrile | C-F | CDCl₃ | 164.8 (d, ¹JCF = 254.3 Hz) |

| C (ortho to -F) | CDCl₃ | 116.5 (d, ²JCF = 22.0 Hz) | |

| C (ortho to -CN) | CDCl₃ | 134.2 (d, ⁴JCF = 3.3 Hz) | |

| C-CN | CDCl₃ | 108.5 (d, ³JCF = 8.9 Hz) | |

| C≡N | CDCl₃ | 118.0 |

Note: Experimental data sourced from publicly available spectral databases.[1][2][3][4]

Experimental Protocols

While specific experimental parameters for this compound are not published, the following provides a detailed methodology for acquiring a solid-state ¹³C NMR spectrum, a common technique for compounds that are solids at room temperature.

Objective: To obtain a high-resolution ¹³C NMR spectrum of solid this compound.

Instrumentation:

-

A solid-state NMR spectrometer with a magnetic field strength of 9.4 T (corresponding to a ¹H frequency of 400 MHz) or higher.

-

A Cross-Polarization Magic Angle Spinning (CP/MAS) probe.

-

Zirconia rotors (typically 4 mm or smaller).

Sample Preparation:

-

Finely grind approximately 10-20 mg of high-purity, crystalline this compound using a mortar and pestle to ensure homogeneity.

-

Carefully pack the powdered sample into a zirconia rotor, ensuring it is tightly and evenly packed to maintain stability during high-speed spinning.

-

Place a cap on the rotor to contain the sample.

NMR Spectrometer Setup and Data Acquisition:

-

Tuning the Probe: Tune the CP/MAS probe to the ¹H and ¹³C frequencies.

-

Magic Angle Spinning (MAS): Insert the rotor into the probe and spin the sample at a high rate (e.g., 10-15 kHz) at the magic angle (54.7°) to average out anisotropic interactions.

-

Cross-Polarization (CP): Employ a CP pulse sequence to transfer magnetization from the abundant ¹H spins to the dilute ¹³C spins, significantly enhancing the ¹³C signal.

-

¹H Decoupling: Apply high-power ¹H decoupling during the acquisition of the ¹³C signal to remove ¹H-¹³C dipolar couplings and improve spectral resolution.

-

Acquisition Parameters:

-

Spectrometer Frequency: e.g., 100.6 MHz for ¹³C on a 400 MHz spectrometer.

-

Pulse Sequence: Standard CP/MAS with high-power decoupling.

-

Contact Time (CP): Optimize between 1-5 ms.

-

Recycle Delay: 2-5 seconds, depending on the ¹H T₁ relaxation time.

-

Number of Scans: Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

Spectral Width: Set to cover the expected range of aromatic and nitrile carbons (e.g., 0-200 ppm).

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Apply a baseline correction.

-

Reference the chemical shifts to a known external standard, such as the methylene carbon of adamantane (δ = 38.48 ppm).

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in NMR spectroscopy.

Caption: Experimental workflow for NMR spectroscopy.

References

An In-depth Technical Guide to the ¹⁹F NMR Chemical Shifts of 4-Amino-3,5-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts for 4-amino-3,5-difluorobenzonitrile. Due to the absence of direct experimental data in publicly available literature, this guide synthesizes information from established principles of ¹⁹F NMR spectroscopy, substituent effects on fluoroaromatic systems, and computational prediction methodologies. It also outlines detailed experimental protocols for acquiring high-quality ¹⁹F NMR spectra.

Introduction to ¹⁹F NMR Spectroscopy

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful analytical technique for the characterization of fluorinated organic molecules.[1] The ¹⁹F nucleus possesses a nuclear spin of 1/2, 100% natural abundance, and high sensitivity, making it an ideal nucleus for NMR studies.[2][3] A key advantage of ¹⁹F NMR is its wide chemical shift range, which minimizes signal overlap and simplifies spectral analysis, even in complex molecular environments.[4][5] The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, providing valuable insights into molecular structure and intermolecular interactions.[2][4]

Predicted ¹⁹F NMR Chemical Shift for this compound

The ¹⁹F NMR chemical shift for this compound is influenced by the electronic effects of the amino (-NH₂) and cyano (-CN) groups on the fluorobenzene ring. The amino group is a strong electron-donating group, which increases electron density at the fluorine nuclei, causing an upfield shift (more negative ppm value).[2] Conversely, the cyano group is an electron-withdrawing group, which decreases electron density and results in a downfield shift (less negative ppm value).[2]

In this compound, the two fluorine atoms are chemically equivalent due to the molecule's symmetry. They are located ortho to the electron-donating amino group and meta to the electron-withdrawing cyano group. The strong shielding effect of the ortho-amino group is expected to be the dominant factor.

Based on the chemical shift of fluorobenzene (-113.5 ppm) and considering the substituent effects, a predicted chemical shift range for this compound is presented in the table below.

| Compound | Predicted ¹⁹F Chemical Shift (δ, ppm) | Influencing Factors |

| This compound | -120 to -135 | Shielding: Strong electron-donating amino group at the para position relative to the C-F bonds. Deshielding: Moderate electron-withdrawing cyano group at the meta position relative to the C-F bonds. |

Experimental Protocols for ¹⁹F NMR Spectroscopy

This section details the methodologies for acquiring high-resolution ¹⁹F NMR spectra for a compound like this compound in both solution and solid states.

Liquid-State ¹⁹F NMR Spectroscopy

Sample Preparation:

-

Weighing the Sample: Accurately weigh 5-10 mg of high-purity this compound.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean NMR tube.[4] The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.[6]

-

Internal Standard: Add a small amount of an internal reference standard, such as trifluoroacetic acid (TFA) or hexafluorobenzene (C₆F₆).

-

Filtration: To remove any particulate matter, filter the solution through a pipette plugged with glass wool into the NMR tube.[4]

Instrument Parameters:

The following table summarizes typical instrument parameters for acquiring a ¹⁹F NMR spectrum.

| Parameter | Recommended Setting | Purpose |

| Spectrometer Frequency | ≥ 400 MHz (for ¹H) | Higher fields provide better sensitivity and resolution. |

| Nucleus | ¹⁹F | |

| Pulse Sequence | Standard single-pulse experiment (e.g., zg) with proton decoupling (e.g., zgdc) | To obtain sharp singlets by removing ¹H-¹⁹F coupling. |

| Spectral Width | ~250 ppm (centered around the expected chemical shift) | To cover the entire range of potential fluorine signals. |

| Acquisition Time | 1-2 seconds | To ensure good digital resolution. |

| Relaxation Delay (D1) | 2-5 seconds | To allow for full relaxation of the nuclei between scans. |

| Number of Scans | 16-64 (or more, depending on sample concentration) | To improve the signal-to-noise ratio. |

| Temperature | 298 K (25 °C) | For consistency and comparison with standard data. |

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the internal standard.

-

Integration: Integrate the area of the resonance peak to determine the relative number of fluorine atoms.

Solid-State ¹⁹F NMR Spectroscopy

For samples that are insoluble or where solid-state interactions are of interest, solid-state NMR can be employed.

Sample Preparation:

-

Sample Packing: Pack the powdered microcrystalline sample of this compound into a solid-state NMR rotor (e.g., 1.9 mm).[7][8]

-

Centrifugation: Centrifuge the rotor to ensure tight packing of the sample.

Instrument Parameters:

| Parameter | Recommended Setting | Purpose |

| Spectrometer | High-field solid-state NMR spectrometer | |

| Probe | Magic Angle Spinning (MAS) probe (e.g., HFX MAS probe) | To average out anisotropic interactions and obtain narrower lines. |

| Spinning Rate | 25-40 kHz | Higher spinning rates reduce spinning sidebands.[7] |

| Pulse Sequence | Cross-polarization (CP) with MAS and high-power proton decoupling (e.g., SPINAL-64) | To enhance the ¹⁹F signal by transferring polarization from abundant ¹H nuclei. |

| Contact Time (CP) | 0.5-2 ms | To optimize the transfer of magnetization from ¹H to ¹⁹F. |

| Relaxation Delay | 3-5 seconds | To allow for proton spin-lattice relaxation. |

| Number of Scans | 128-1024 (or more) | To achieve an adequate signal-to-noise ratio in the solid state. |

| Temperature | 273-298 K | Controlled temperature to minimize frictional heating from fast spinning.[7] |

Computational Prediction of ¹⁹F NMR Chemical Shifts

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can provide reliable predictions of ¹⁹F NMR chemical shifts.[9][10]

Methodology:

-

Geometry Optimization: The molecular geometry of this compound is optimized using a suitable level of theory (e.g., B3LYP/6-31+G(d,p)).[1]

-

NMR Calculation: The NMR shielding constants are then calculated at the same or a higher level of theory.

-

Solvent Effects: Continuum solvent models (e.g., SMD) can be included to account for the effect of the solvent on the chemical shift.[1]

-

Referencing and Scaling: The calculated shielding constant (σ) is converted to a chemical shift (δ) using a reference compound (e.g., CFCl₃) and often a linear scaling factor to improve agreement with experimental data.[1]

Visualizations

Logical Workflow for ¹⁹F NMR Analysis

Caption: Workflow for the determination of ¹⁹F NMR chemical shifts.

Influence of Substituents on ¹⁹F Chemical Shift

Caption: Substituent effects on ¹⁹F NMR chemical shifts.

References

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. biophysics.org [biophysics.org]

- 4. benchchem.com [benchchem.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. Solid-State NMR 19F-1H-15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multi-fluorinated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. meihonglab.com [meihonglab.com]

- 9. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]

- 10. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Amino-3,5-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted electron ionization (EI) mass spectrometry fragmentation of 4-Amino-3,5-difluorobenzonitrile. Due to the absence of a publicly available mass spectrum for this specific compound, this guide synthesizes established fragmentation principles of aromatic amines, nitriles, and fluorinated compounds to propose a theoretical fragmentation pattern. This document is intended to support researchers and professionals in drug development and analytical sciences in the identification and characterization of this and structurally related molecules.

Predicted Mass Spectrum and Fragmentation Pathway

The mass spectrometry analysis of this compound (C₇H₄F₂N₂) under electron ionization is expected to yield a distinct fragmentation pattern. The molecular ion and subsequent fragment ions are formed through a series of characteristic cleavage and rearrangement reactions. The stability of the aromatic ring, coupled with the electronic effects of the amino, cyano, and fluoro substituents, dictates the predominant fragmentation pathways.

Upon electron impact, a radical cation (M•+) is formed. The molecular weight of this compound is 154.12 g/mol . Therefore, the molecular ion peak is expected at an m/z of 154. Aromatic compounds typically exhibit a prominent molecular ion peak due to the stability of the aromatic system.[1]

The primary fragmentation events are anticipated to involve the loss of small, stable neutral molecules and radicals. For aromatic amines, a common fragmentation is the loss of a hydrogen atom from the amino group, leading to an [M-1]⁺ ion.[2] Another characteristic fragmentation of aromatic amines is the expulsion of hydrogen cyanide (HCN).[2] Aromatic nitriles are also known to lose HCN (m/z 27) or a cyano radical (•CN, m/z 26).

The presence of fluorine atoms can influence the fragmentation pathways. While the carbon-fluorine bond is strong, fragmentation involving the loss of fluorine or HF can occur, although this may not be the most dominant pathway.

A proposed fragmentation pathway is illustrated below:

Caption: Proposed electron ionization fragmentation pathway for this compound.

Tabulated Quantitative Data

The following table summarizes the predicted major ions in the electron ionization mass spectrum of this compound. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.

| Ion | Proposed Structure / Formula | m/z (Nominal) | Predicted Relative Abundance | Proposed Fragmentation |

| Molecular Ion | [C₇H₄F₂N₂]•+ | 154 | High | Ionization of the parent molecule |

| [M-1]⁺ | [C₇H₃F₂N₂]⁺ | 153 | Medium | Loss of a hydrogen radical from the amino group |

| [M-CN]⁺ | [C₆H₄F₂]•+ | 128 | Medium | Loss of a cyano radical |

| [M-HCN]⁺ | [C₆H₃F₂N]•+ | 127 | High | Loss of hydrogen cyanide |

| [M-HCN-CN]⁺ | [C₅H₃F₂]⁺ | 101 | Medium | Subsequent loss of a cyano radical from the m/z 127 ion |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a general experimental protocol for the analysis of this compound using GC-MS with electron ionization.

3.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

3.2. Gas Chromatography (GC) Conditions

-

GC System: A gas chromatograph equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless injection (e.g., 1 µL).

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3.3. Mass Spectrometry (MS) Conditions

-

MS System: A mass spectrometer with an electron ionization source and a quadrupole or time-of-flight mass analyzer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: 3 minutes.

The workflow for a typical GC-MS experiment is depicted below:

Caption: General experimental workflow for GC-MS analysis.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometry fragmentation of this compound. The predicted fragmentation pattern, based on the established behavior of related chemical moieties, serves as a valuable reference for the identification and structural elucidation of this compound in various research and development settings. The provided experimental protocol offers a starting point for method development for the analysis of this and similar aromatic amines. It is important to note that the actual fragmentation may vary depending on the specific instrumentation and experimental conditions employed. Therefore, empirical data should be acquired to confirm these theoretical predictions.

References

A Theoretical DFT Study of Aminodifluorobenzonitrile Isomers: A Methodological Whitepaper

For Immediate Release

This document outlines a comprehensive theoretical framework for the investigation of aminodifluorobenzonitrile isomers using Density Functional Theory (DFT). The proposed study is designed to provide valuable insights into the structural, electronic, and spectroscopic properties of these compounds, which are of significant interest in the fields of medicinal chemistry and materials science. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a detailed guide to the computational methodology and expected data outcomes.

Introduction

Aminodifluorobenzonitrile and its isomers represent a class of organic molecules with potential applications in pharmaceutical and materials development. The interplay of the electron-donating amino group and the electron-withdrawing fluorine and nitrile substituents can lead to unique molecular properties. A thorough understanding of these properties at the quantum mechanical level is crucial for rational drug design and the development of novel materials. This whitepaper presents a proposed theoretical study based on DFT, a powerful computational method for predicting the properties of molecular systems.

Isomers of Aminodifluorobenzonitrile

The subject of this proposed study are the isomers of aminodifluorobenzonitrile. The systematic naming of these isomers is based on the substitution pattern on the benzene ring. There are ten possible isomers of aminodifluorobenzonitrile, which are the focus of this proposed computational analysis.

A diagram illustrating the skeletal structures of the ten possible isomers of aminodifluorobenzonitrile is presented below.

Caption: Isomers of Aminodifluorobenzonitrile.

Proposed Computational Methodology

The following section details the proposed computational protocol for the theoretical DFT study of aminodifluorobenzonitrile isomers.

Software

All calculations will be performed using the Gaussian 16 suite of programs.

Computational Method

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional will be employed for all calculations. This functional has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules. To account for dispersion interactions, the D3 version of Grimme's dispersion correction with Becke-Johnson damping (D3BJ) will be included.

Basis Set

The 6-311++G(d,p) basis set will be used for all atoms. This triple-zeta basis set includes diffuse functions (++) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to allow for non-spherical electron density, which is crucial for describing chemical bonds.

Geometry Optimization and Frequency Calculations

The geometry of each aminodifluorobenzonitrile isomer will be fully optimized in the gas phase without any symmetry constraints. The convergence criteria for the optimization will be the default values in Gaussian 16. Following each successful optimization, a frequency calculation will be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The zero-point vibrational energies (ZPVE) will be obtained from these frequency calculations.

Calculation of Molecular Properties

A range of molecular properties will be calculated for each optimized isomer, including:

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to determine the HOMO-LUMO gap, which is an indicator of chemical reactivity. The dipole moment will also be computed.

-

Spectroscopic Properties: The infrared (IR) spectra will be simulated from the calculated vibrational frequencies and intensities. The nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

-

Thermodynamic Properties: The relative electronic energies and Gibbs free energies of the isomers will be calculated to determine their relative stabilities.

The proposed computational workflow is depicted in the following diagram.

An In-depth Technical Guide to the Electronic Effects of Fluorine on the Benzonitrile Ring

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electronic influence of fluorine substitution on the benzonitrile ring. The unique properties of fluorine—its high electronegativity and small size—impart significant changes to the physicochemical and pharmacological characteristics of the parent molecule, making fluorinated benzonitriles valuable scaffolds in medicinal chemistry and materials science.[1] This document details these effects through quantitative data, outlines relevant experimental protocols, and provides logical visualizations to aid in understanding.

Core Concepts: The Duality of Fluorine's Electronic Influence

The net electronic effect of a fluorine substituent on an aromatic ring is a balance of two opposing forces: a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect.

-

Inductive Effect (σ-withdrawal): Due to its position as the most electronegative element, fluorine strongly pulls electron density from the benzene ring through the sigma (σ) bond framework.[2][3] This effect is distance-dependent, being strongest at the ipso-carbon and diminishing with distance.[3] This withdrawal deactivates the aromatic ring toward electrophilic substitution.

-

Resonance Effect (π-donation): Fluorine possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[3] This donation of electron density primarily increases the electron density at the ortho and para positions.[3]

In the case of halogens, the strong inductive effect typically outweighs the resonance effect, resulting in a net deactivation of the ring. However, the resonance effect still directs incoming electrophiles to the ortho and para positions.[3]

Quantitative Analysis of Electronic Effects

The electronic impact of fluorine on the benzonitrile ring can be quantified using various analytical techniques, including the determination of Hammett constants, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic ring.[4] The substituent constant (σ) reflects the electron-donating or electron-withdrawing nature of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[5] The reaction constant (ρ) measures the sensitivity of a given reaction to these substituent effects.[4] Fluorine's constants highlight its strong inductive withdrawal, particularly at the meta position where resonance is not a factor.

| Substituent | σ_meta_ (σm) | σ_para_ (σp) |

| -F | 0.34 | 0.06 |

| Data sourced from established tables of Hammett constants.[6] |

NMR spectroscopy is highly sensitive to the local electronic environment of atomic nuclei.[7] Fluorine substitution causes predictable shifts in the ¹H, ¹³C, and ¹⁹F NMR spectra, providing direct evidence of its electronic influence.

-

¹H & ¹³C NMR: The electron-withdrawing nature of fluorine generally leads to a downfield shift (higher ppm) for nearby protons and carbons, as they become more deshielded.

-

¹⁹F NMR: The chemical shift of the fluorine nucleus is exceptionally sensitive to its electronic environment, making ¹⁹F NMR a powerful tool for probing molecular structure and interactions.[8][9] The chemical shift range in ¹⁹F NMR is significantly larger than in ¹H NMR, often allowing for the clear resolution of signals from different fluorine atoms within a molecule.[8][9][10]

Below are typical chemical shift values for fluorobenzonitrile isomers.

| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |

| Benzonitrile | - | 7.4-7.7 | 112.1 (C1), 118.7 (CN), 129.2 (C3/5), 132.3 (C2/6), 132.8 (C4) | N/A |

| 2-Fluorobenzonitrile | H-3 | ~7.3 | ~162 (C-F) | ~ -110 |

| H-4 | ~7.6 | ~117 (C-CN) | ||

| H-5 | ~7.2 | |||

| H-6 | ~7.5 | |||

| 3-Fluorobenzonitrile | H-2 | ~7.4 | ~162 (C-F) | ~ -112 |

| H-4 | ~7.3 | ~114 (C-CN) | ||

| H-5 | ~7.5 | |||

| H-6 | ~7.4 | |||

| 4-Fluorobenzonitrile | H-2/6 | ~7.7 | ~165 (C-F) | ~ -105 |

| H-3/5 | ~7.2 | ~105 (C-CN) | ||

| Note: Values are approximate and can vary based on solvent and experimental conditions. Data compiled from various spectroscopic resources. |

The stretching frequency of the nitrile (C≡N) group in the IR spectrum is a sensitive indicator of the electronic effects transmitted through the benzene ring.[11] Electron-withdrawing groups, like fluorine, tend to increase the C≡N bond order and shift its stretching frequency to a higher wavenumber (cm⁻¹). This is due to the inductive withdrawal of electron density, which reduces the polarization of the nitrile bond.

| Compound | C≡N Stretching Frequency (ν_CN_) cm⁻¹ |

| Benzonitrile | ~2229 |

| 2-Fluorobenzonitrile | ~2235 |

| 3-Fluorobenzonitrile | ~2238 |

| 4-Fluorobenzonitrile | ~2233 |

| Data sourced from spectral databases and literature.[12][13][14] |

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining reliable and comparable data.

This protocol determines the Hammett constant by measuring the pKa of a substituted benzoic acid and comparing it to the pKa of unsubstituted benzoic acid.[15][16]

-

Preparation of Solutions:

-

Prepare a 0.02 M solution of the target substituted benzoic acid (e.g., 4-fluorobenzoic acid) in a 50% ethanol/water mixture.

-

Prepare a 0.02 M solution of unsubstituted benzoic acid in the same solvent mixture.

-

Prepare and standardize a 0.1 M NaOH solution.

-

-

Titration:

-

Calibrate a pH meter using standard buffers (pH 4.00, 7.00, and 10.00).

-

Pipette 25.00 mL of the acid solution into a beaker equipped with a magnetic stirrer.

-

Titrate the acid solution with the standardized NaOH solution, recording the pH after each incremental addition (e.g., 0.2 mL) of titrant.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (the point of maximum slope on the curve).

-

The pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is equal to the pKa of the acid.[15][16]

-

-

Calculation:

-

Calculate the Hammett constant using the formula: σ = pKa (benzoic acid) - pKa (substituted benzoic acid) . For this specific reaction, the reaction constant ρ is defined as 1.[4]

-

This generalized protocol is applicable for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra of fluorinated benzonitriles.[17][18]

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified fluorobenzonitrile sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune the appropriate probe for the nucleus being observed (¹H, ¹³C, or ¹⁹F).

-

-

Data Acquisition:

-

¹H NMR: Acquire a 1D proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a 1D carbon spectrum, often with proton decoupling. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a 1D fluorine spectrum. This can be done with or without proton decoupling to observe H-F coupling.

-

2D NMR (Optional): For unambiguous assignment, acquire 2D spectra such as COSY (H-H correlation) and HSQC (direct H-C correlation).[19]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using a known reference signal (e.g., residual solvent peak for ¹H and ¹³C, or an external standard like CFCl₃ for ¹⁹F).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

This protocol describes the use of a modern Attenuated Total Reflectance (ATR) FT-IR spectrometer, which is common for solid and liquid samples.[20]

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Place a small amount of the liquid or solid fluorobenzonitrile sample directly onto the ATR crystal.

-

For solid samples, lower the press arm to ensure good contact between the sample and the crystal.

-

Initiate the scan. The instrument will irradiate the sample with infrared light and record the transmittance.[21]

-

-

Data Analysis:

-

The resulting spectrum will be a plot of percent transmittance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands. For fluorobenzonitriles, pay special attention to the C≡N stretch (around 2230-2240 cm⁻¹) and C-F stretch (around 1250-1000 cm⁻¹).[22]

-

Compare the peak positions to literature values to confirm functional groups and analyze electronic shifts.[23]

-

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the study of fluorinated benzonitriles.

Caption: Experimental workflow for characterizing electronic effects.

Caption: Logical map of fluorine's electronic effects and their consequences.

Conclusion

The substitution of fluorine onto a benzonitrile ring introduces a powerful, albeit complex, set of electronic effects. The dominant electron-withdrawing inductive effect, modulated by a position-dependent resonance effect, significantly alters the molecule's electron density distribution. These changes are clearly quantifiable through Hammett constants, NMR chemical shifts, and IR vibrational frequencies. For professionals in drug discovery, understanding these effects is critical for rationally designing molecules with enhanced metabolic stability, membrane permeability, and binding affinity.[1] Similarly, in materials science, tuning the electronic properties of the benzonitrile core through fluorination can lead to novel materials with tailored optical and electronic characteristics. The methodologies and data presented in this guide serve as a foundational resource for the continued exploration and application of fluorinated benzonitriles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 6. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. biophysics.org [biophysics.org]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzonitrile, 4-fluoro- [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. web.viu.ca [web.viu.ca]

- 16. web.viu.ca [web.viu.ca]

- 17. benchchem.com [benchchem.com]

- 18. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 19. researchgate.net [researchgate.net]

- 20. amherst.edu [amherst.edu]

- 21. compoundchem.com [compoundchem.com]

- 22. uanlch.vscht.cz [uanlch.vscht.cz]

- 23. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide on the Solubility of 4-Amino-3,5-difluorobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of 4-Amino-3,5-difluorobenzonitrile in organic solvents. As a crucial building block in the synthesis of various pharmaceutical compounds and functional materials, understanding its solubility is paramount for reaction optimization, purification, and formulation development.

Qualitative Solubility Profile

The solubility of this compound in various organic solvents can be inferred from its documented synthesis and purification processes. The compound demonstrates solubility in a range of polar aprotic and polar protic solvents. The following table summarizes these qualitative findings.

| Solvent Category | Solvent Name | Role in Documented Procedures | Inferred Solubility |

| Polar Aprotic | Dimethylformamide (DMF) | Reaction solvent for synthesis. | Soluble |

| Ethyl Acetate (EtOAc) | Extraction and washing solvent. | Soluble | |

| Dichloromethane (DCM) | Extraction solvent. | Soluble | |

| Polar Protic | Ethanol | Solvent for subsequent reaction of a derivative. | Likely Soluble |

| Methanol | No direct data, but a related isomer shows solubility. | Potentially Soluble |

It is important to note that this information is qualitative. For precise applications, experimental determination of solubility at specific temperatures is recommended.

Experimental Protocol: Synthesis of this compound

The following experimental protocol for the synthesis of this compound highlights the use of organic solvents, providing practical insights into its solubility characteristics.

Reaction: Cyanation of 4-bromo-2,6-difluoroaniline.

Materials:

-

4-bromo-2,6-difluoroaniline

-

Copper(I) cyanide (CuCN)

-

Dimethylformamide (DMF)

-

Ammonium hydroxide (NH₄OH) solution

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: 4-bromo-2,6-difluoroaniline and copper(I) cyanide are suspended in dimethylformamide (DMF).

-

Reaction Execution: The mixture is heated to reflux for 24 hours.

-

Work-up:

-

The reaction mixture is cooled to room temperature.

-

Aqueous ammonium hydroxide is added, and the resulting solution is filtered.

-

The filtrate is extracted multiple times with ethyl acetate (EtOAc).

-

-

Purification:

-

The combined organic phases (EtOAc) are washed sequentially with aqueous ammonium hydroxide, deionized water, and brine.

-

The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄) and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

-

Further Purification: The crude product can be further purified by silica gel chromatography.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification of this compound, visually representing the solvents and processes involved.

Caption: Synthesis and Purification Workflow.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains to be published, a qualitative understanding of its solubility can be effectively derived from its synthesis and purification protocols. The compound is demonstrably soluble in common polar aprotic solvents such as DMF, ethyl acetate, and dichloromethane. This information is critical for researchers and drug development professionals in designing synthetic routes, developing purification strategies, and for initial formulation considerations. For applications requiring precise solubility values, direct experimental measurement is strongly advised.

An In-depth Technical Guide on the Molecular Geometry and Bond Angles of 4-Amino-3,5-difluorobenzonitrile

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is fundamental to predicting its interactions and reactivity. This technical guide provides a detailed analysis of the molecular geometry and bond angles of 4-Amino-3,5-difluorobenzonitrile, a key intermediate in the synthesis of various chemical entities. The data presented herein is derived from single-crystal X-ray diffraction studies, which provide a highly accurate depiction of the molecule's solid-state conformation.

Molecular Structure and Geometry

The molecular structure of this compound consists of a benzene ring substituted with an amino group (-NH₂), a cyano group (-C≡N), and two fluorine atoms. The substituents are positioned at carbons 4, 1, 3, and 5, respectively. The presence of highly electronegative fluorine atoms and the electron-donating amino group, para to the electron-withdrawing cyano group, introduces significant electronic effects that distort the geometry of the phenyl ring from a perfect hexagon.[1][2][3]

Studies have shown that the phenyl ring in this compound exhibits a quinoid character.[1][2][3] This is attributed to the resonance contribution of the amino group's lone pair of electrons into the aromatic system. This electronic delocalization affects the bond lengths within the ring, causing them to deviate from the standard 1.39 Å of benzene.

A notable consequence of the fluorine substitution is the distortion of the internal bond angles of the phenyl ring.[1][2][3] In contrast to 4-aminobenzonitrile, where the ring angles are nearly uniform (ranging from 118.5° to 120.8°), this compound shows significant angular strain.[1][2]

Quantitative Geometrical Parameters

The precise bond lengths and angles of this compound have been determined experimentally. The following table summarizes key quantitative data from single-crystal X-ray diffraction analysis.

| Parameter | Atoms Involved | Value |

| Bond Angles | ||

| Phenyl Ring Angle | C6—C5—C4 | 114.5 (1)° |

| Phenyl Ring Angle | C7—C6—C5 | 124.4 (1)° |

| Phenyl Ring Angle | C5—C4—C3 | 124.2 (1)° |

| Bond Length | ||

| Cyano Group | C1≡N1 | 1.146 (2) Å |

Data sourced from Novikov et al. (2024).[1][2]

The C6—C5—C4 angle is notably acute, while the adjacent angles involving the fluorine-substituted carbons are significantly obtuse.[1][2] This distortion is a direct consequence of the steric and electronic influence of the highly electronegative fluorine substituents.[1][2] Furthermore, the cyano group's C≡N bond length is slightly elongated compared to some literature values for similar compounds.[1][2]

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive molecular structure of this compound was elucidated using single-crystal X-ray diffraction.[1][2] This powerful analytical technique provides precise atomic coordinates, from which bond lengths, bond angles, and the overall molecular conformation can be determined with high accuracy.

Methodology:

-

Synthesis and Crystallization: The compound was synthesized following a modified literature procedure.[1][2] Single crystals suitable for X-ray diffraction were obtained from this synthesis.

-

Data Collection: A single crystal was mounted on a diffractometer. X-rays were directed at the crystal, and the resulting diffraction pattern was collected.

-

Structure Solution and Refinement: The collected diffraction data was processed to determine the unit cell dimensions and space group. The crystal structure was then solved and refined to yield the final atomic positions.[1]

Visualization of Molecular Structure

To illustrate the arrangement of atoms and the key bond angles, the following diagram of this compound is provided.

Caption: 2D representation of this compound.

References

Stability of 4-Amino-3,5-difluorobenzonitrile Under Acidic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 4-Amino-3,5-difluorobenzonitrile under acidic conditions. This information is critical for researchers in drug discovery and development, as understanding the chemical stability of a molecule is essential for its proper handling, formulation, and the development of analytical methods. While specific quantitative stability data for this compound is not extensively published, this guide extrapolates from established chemical principles and data on analogous compounds to provide a robust understanding of its expected behavior.

Predicted Stability Profile

Based on the known reactivity of benzonitriles and anilines, this compound is expected to be susceptible to degradation under acidic conditions, primarily through the hydrolysis of the nitrile group. The presence of electron-withdrawing fluorine atoms on the benzene ring can influence the rate of hydrolysis. A related compound, 4-aminobenzonitrile, is known to be prone to rapid hydrolysis at a pH below 6.[1]

Table 1: Predicted Stability of this compound

| Condition | Predicted Stability | Primary Degradation Pathway |

| Acidic (pH < 6) | Prone to hydrolysis. The rate is expected to increase with decreasing pH and increasing temperature. | Hydrolysis of the nitrile group to an amide and subsequently to a carboxylic acid. |

| Neutral (pH 6.5-7.5) | Expected to be most stable. | Minimal degradation anticipated. |

| Basic (pH > 8) | Susceptible to hydrolysis. | Hydrolysis of the nitrile group. |

Degradation Pathway under Acidic Conditions

The primary degradation pathway for this compound in an acidic environment is the hydrolysis of the nitrile functional group. This reaction typically proceeds in a stepwise manner, as illustrated in the diagram below. The initial step involves the protonation of the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of an intermediate amide, 4-amino-3,5-difluorobenzamide. Under continued acidic conditions and potentially elevated temperatures, the amide is further hydrolyzed to the corresponding carboxylic acid, 4-amino-3,5-difluorobenzoic acid, and ammonium ions.[2][3][4][5]

Caption: Predicted degradation pathway of this compound in acid.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound under acidic conditions, a forced degradation study is recommended.[6][7] The following protocols provide a general framework for such a study.

Forced Degradation Protocol

This protocol is designed to intentionally degrade the sample to identify potential degradation products and determine the degradation rate.

Objective: To evaluate the stability of this compound in acidic solution under accelerated conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M solutions

-

Sodium hydroxide (NaOH) for neutralization

-

Methanol or acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Volumetric flasks

-

Pipettes

-

pH meter

-

Heating block or water bath

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Pipette a known volume of the stock solution into separate reaction vessels.

-

Add an equal volume of 0.1 M HCl to one vessel and 1 M HCl to another.

-

A control sample should be prepared with water instead of acid.

-

Incubate the samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

-

Time-Point Sampling: Withdraw aliquots from each reaction vessel at predetermined time points.

-

Neutralization: Immediately neutralize the acidic samples with an appropriate amount of NaOH solution to stop the degradation process.

-

Sample Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

HPLC Analytical Method

A reverse-phase HPLC method is suitable for separating this compound from its potential degradation products.[1]

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 10% B; 5-15 min: 10% to 90% B; 15-20 min: 90% B; 20-21 min: 90% to 10% B; 21-25 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Standard Preparation:

-

Prepare standard solutions of this compound, and if available, the potential degradation products (4-amino-3,5-difluorobenzamide and 4-amino-3,5-difluorobenzoic acid) in the mobile phase.

Analysis:

-

Inject the prepared samples and standards into the HPLC system.

-

Identify the peaks corresponding to the parent compound and degradation products by comparing retention times with the standards.

-

Quantify the amount of each component by comparing the peak areas with the calibration curves of the respective standards.

Caption: A generalized workflow for a forced degradation study.

Summary and Recommendations

This compound is predicted to be labile under acidic conditions, with the primary degradation route being the hydrolysis of the nitrile group to form 4-amino-3,5-difluorobenzoic acid via an amide intermediate. For researchers and drug development professionals, it is crucial to:

-

Avoid acidic conditions during storage and handling of this compound to prevent degradation.

-

Utilize a buffered solution in the neutral pH range for aqueous applications whenever possible.

-

Perform compound-specific forced degradation studies as outlined to understand its stability profile in relevant matrices.

-

Develop and validate a stability-indicating analytical method early in the development process to accurately quantify the parent compound and any degradation products.

By understanding these stability characteristics, scientists can ensure the integrity of this compound in their research and development activities, leading to more reliable and reproducible results.

References

- 1. benchchem.com [benchchem.com]

- 2. embibe.com [embibe.com]

- 3. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. scribd.com [scribd.com]

- 5. Hydrolysis of benzonitrile gives [infinitylearn.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. longdom.org [longdom.org]

Stability of 4-Amino-3,5-difluorobenzonitrile Under Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-difluorobenzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its unique substitution pattern, featuring an electron-donating amino group and electron-withdrawing fluorine atoms and a nitrile group, imparts specific reactivity and properties. Understanding the stability of this molecule, particularly under basic conditions, is crucial for its effective use in multi-step syntheses, for developing stable formulations, and for predicting potential degradation pathways of drug candidates. This guide provides a comprehensive overview of the known stability of this compound in the presence of bases, focusing on the primary degradation pathway: hydrolysis of the nitrile group.

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by the interplay of its functional groups. The nitrile group is susceptible to nucleophilic attack, and this reactivity is influenced by the electronic effects of the substituents on the aromatic ring.

Effect of Substituents on Nitrile Hydrolysis

In the case of this compound, the two fluorine atoms ortho to the amino group and meta to the nitrile group are strongly electron-withdrawing. This electronic pull increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by hydroxide ions under basic conditions. While the para-amino group is electron-donating, the strong inductive effect of the fluorine atoms is expected to be a dominant factor in facilitating hydrolysis.

Base-Catalyzed Hydrolysis: The Primary Degradation Pathway

The primary degradation pathway for this compound under basic conditions is the hydrolysis of the nitrile functional group to a carboxylic acid. This reaction proceeds via an intermediate amide, which is subsequently hydrolyzed to the corresponding carboxylate salt. Acidification of the reaction mixture then yields the final carboxylic acid product.

The overall transformation is the conversion of this compound to 4-amino-3,5-difluorobenzoic acid.[1][2]

Reaction Conditions

A documented procedure for this hydrolysis provides insight into the conditions under which this compound is unstable.

| Parameter | Condition | Reference |

| Base | 1 M Sodium Hydroxide (NaOH) | [1][2] |

| Solvent | Water | [1][2] |

| Temperature | Reflux | [1][2] |

| Reaction Time | 24 hours | [1][2] |

| Product Yield | 84.2% | [1][2] |

This data indicates that while the compound is reactive under these conditions, prolonged exposure to a strong base at elevated temperatures is necessary for complete conversion. This suggests a degree of stability at milder basic conditions or lower temperatures.

Signaling Pathways and Experimental Workflows

Base-Catalyzed Hydrolysis Pathway

The following diagram illustrates the step-wise mechanism of the base-catalyzed hydrolysis of this compound.

Caption: Mechanism of base-catalyzed hydrolysis of this compound.

Experimental Workflow for Stability Assessment

A general workflow for assessing the stability of this compound under basic conditions is depicted below. This workflow can be adapted for kinetic studies by analyzing samples at various time points.

Caption: General experimental workflow for stability testing.

Experimental Protocols

Protocol for the Hydrolysis of this compound to 4-Amino-3,5-difluorobenzoic Acid

This protocol is based on a literature procedure for the synthesis of 4-amino-3,5-difluorobenzoic acid from this compound.[1][2]

Materials:

-

This compound

-

1 M Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide.

-

Reaction: Heat the mixture to reflux with stirring. Maintain the reflux for 24 hours. The progress of the reaction can be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully add concentrated hydrochloric acid dropwise to the stirred solution until the pH is approximately 1. The product, 4-amino-3,5-difluorobenzoic acid, will precipitate as its hydrochloride salt.

-

-

Purification:

-

Collect the solid precipitate by filtration.

-

Dissolve the collected solid in ethyl acetate.

-

Dry the organic solution over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified 4-amino-3,5-difluorobenzoic acid.

-

Conclusion

This compound exhibits susceptibility to degradation under basic conditions, primarily through the hydrolysis of the nitrile group to a carboxylic acid. The reaction requires relatively strong basic conditions and elevated temperatures to proceed to completion, suggesting a degree of stability under milder conditions. For applications in drug development and multi-step synthesis, it is crucial to consider this instability. Reactions involving strong bases should be carefully controlled, and prolonged exposure to alkaline environments, especially at high temperatures, should be avoided if the nitrile functionality is to be retained. Further kinetic studies would be beneficial to precisely quantify the degradation rates under various pH, temperature, and solvent conditions, which would allow for a more detailed prediction of its stability in different chemical environments.

References

A Comprehensive Technical Guide to 4-Amino-3,5-difluorobenzonitrile (CAS: 110301-23-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Amino-3,5-difluorobenzonitrile, a key chemical intermediate. The document covers its core physicochemical and spectroscopic properties, detailed experimental protocols for its synthesis and derivatization, and its application in the context of drug discovery, particularly as a scaffold for enzyme inhibitors.

Core Properties and Safety Data

This compound is a fluorinated aromatic compound recognized for its utility as a versatile building block in organic synthesis.[1][2] Its unique substitution pattern, featuring an amine, a nitrile, and two fluorine atoms, provides multiple reaction sites for constructing complex molecular architectures.[2]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. There is some variation in the reported melting point across different suppliers, which may be attributable to the purity of the material. The boiling point has not been determined in the available literature.

| Property | Value | Source(s) |

| CAS Number | 110301-23-0 | [3][4][5][6] |

| Molecular Formula | C₇H₄F₂N₂ | [4][6] |

| Molecular Weight | 154.12 g/mol | [3][4][6] |

| Synonym(s) | 4-Cyano-2,6-difluoroaniline | [3] |

| Appearance | Brown to black solid / Powder | [4][7] |

| Melting Point | 110-112 °C | [3] |

| 84 - 86 °C | [8] | |

| Boiling Point | Not available | [8] |

| Purity | ≥98% / 99.06% (HPLC) | [3][4] |

| Storage | 2-8°C, protect from light, keep in dark place under inert atmosphere | [4][9] |

Spectroscopic Data

| Spectroscopy | Data | Source(s) |

| ¹H NMR | (CDCl₃): δ 6.90 (m, 2H, Ar-H), 4.10 (s, 2H, -NH₂) | [8][9] |

| IR (cm⁻¹) | 3480, 3370 (N-H stretch), 2230 (C≡N stretch), 1630, 1520, 1470, 1240, 1170, 870 | [8][9] |

| Mass Spec. | Predicted [M+H]⁺: 155.04154; Predicted [M]⁺: 154.03371 | [11] |

Safety and Handling

This compound is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled.[3] It causes skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[3] It is considered a dangerous good for transport.[6]

GHS Hazard Statements: H302+H312+H332, H315, H319, H335[3] GHS Precautionary Statements: P260, P280, P301+P312[3]

Synthesis and Reactivity

This compound serves as a crucial intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs) and other complex organic molecules.[1] Its synthesis and subsequent chemical transformations are well-documented.

Molecular Structure

The structure of this compound, featuring a centrally located benzene ring, is depicted below.

Caption: Chemical structure of this compound.

Experimental Protocol: Synthesis

The synthesis of this compound can be achieved via a cyanation reaction starting from 4-bromo-2,6-difluoroaniline.[12][13]

Reaction: 4-bromo-2,6-difluoroaniline + CuCN → this compound

Materials:

-

4-bromo-2,6-difluoroaniline (1 eq.)

-

Copper(I) cyanide (CuCN) (3 eq.)

-

Dimethylformamide (DMF)

-

Ammonium hydroxide (NH₄OH, 18%)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend 4-bromo-2,6-difluoroaniline (1 eq.) and CuCN (3 eq.) in DMF.[12][13]

-

Heat the mixture to reflux and maintain for 24 hours.[12][13]

-

Cool the reaction mixture to room temperature.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate.

-

Extract the aqueous phase with dichloromethane (4 x volumes).[12][13]

-

Combine the organic phases and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic phase under reduced pressure to yield the product.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Hydrolysis to 4-Amino-3,5-difluorobenzoic acid

The nitrile group of the title compound can be readily hydrolyzed to a carboxylic acid, demonstrating its utility as an intermediate.[12][13]

Reaction: this compound + NaOH → 4-Amino-3,5-difluorobenzoic acid

Materials:

-

This compound (1 eq.)

-

1 M Sodium hydroxide (NaOH) solution

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Suspend this compound in a 1 M aqueous solution of NaOH.[12][13]

-

Heat the mixture to reflux and maintain for 24 hours.[12][13]

-

Cool the reaction mixture to room temperature.

-

Carefully add concentrated HCl dropwise until the solution becomes acidic (pH ~1), causing the product to precipitate as a hydrochloride salt.[12][13]

-

Dissolve the salt in ethyl acetate.

-

Dry the organic solution over MgSO₄, filter, and concentrate under vacuum to obtain the final product.[12][13]

Caption: Workflow for the hydrolysis to 4-Amino-3,5-difluorobenzoic acid.

Applications in Drug Discovery